molecular formula C13H13F3N2O2 B1636179 [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol CAS No. 400073-97-4

[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol

Cat. No.: B1636179
CAS No.: 400073-97-4
M. Wt: 286.25 g/mol
InChI Key: NUYMWXXBSBICJO-UHFFFAOYSA-N
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Description

[1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methyl, phenoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenol with trifluoromethylpyrazole under specific conditions to introduce the trifluoromethyl group. The final step often involves the reduction of an intermediate compound to yield the desired methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest for developing new pharmaceuticals. Its interactions with biological targets can lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound may be explored for its pharmacological properties. Research into its mechanism of action and effects on biological systems can provide insights into its potential therapeutic uses.

Industry

Industrially, the compound can be used in the development of new materials or as a reagent in various chemical processes. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism by which [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that mediate its biological activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    [1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol: shares similarities with other pyrazole derivatives, such as [1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol and [1-Methyl-5-(4-methylphenoxy)-1H-pyrazol-4-yl]methanol.

    Phenoxy-substituted pyrazoles: These compounds have similar structures but may differ in their substituents, leading to variations in their chemical and biological properties.

Uniqueness

The presence of both trifluoromethyl and phenoxy groups in this compound makes it unique. This combination of substituents can enhance its reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

[1-methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)pyrazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2/c1-8-3-5-9(6-4-8)20-12-10(7-19)11(13(14,15)16)17-18(12)2/h3-6,19H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMWXXBSBICJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152853
Record name 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400073-97-4
Record name 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400073-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4-methylphenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701152853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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